molecular formula C15H12O4 B12418557 Dihydro Daidzein-d6

Dihydro Daidzein-d6

Cat. No.: B12418557
M. Wt: 262.29 g/mol
InChI Key: JHYXBPPMXZIHKG-UMCLXPAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrodaidzein-d6 is a deuterated derivative of dihydrodaidzein, an isoflavone metabolite derived from daidzein. Isoflavones are naturally occurring compounds found in soybeans and other legumes. Dihydrodaidzein-d6 is used in scientific research to study the metabolic pathways and biological effects of isoflavones, particularly in the context of human health and disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrodaidzein-d6 can be synthesized through the reduction of daidzein using deuterium-labeled reducing agents. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to achieve the reduction of the double bond in daidzein, resulting in the formation of dihydrodaidzein-d6 .

Industrial Production Methods

Industrial production of dihydrodaidzein-d6 typically involves large-scale synthesis using similar reduction methods. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The use of deuterium-labeled compounds in industrial settings is often driven by the demand for isotopically labeled standards in analytical chemistry and pharmacokinetic studies .

Chemical Reactions Analysis

Types of Reactions

Dihydrodaidzein-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydrodaidzein-d6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

    Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways of isoflavones.

    Biology: Investigated for its role in modulating biological processes such as hormone regulation and antioxidant activity.

    Medicine: Studied for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and osteoporosis.

    Industry: Utilized in the development of functional foods and dietary supplements enriched with isoflavones.

Mechanism of Action

Dihydrodaidzein-d6 exerts its effects through various molecular targets and pathways. It is known to interact with estrogen receptors, mimicking the action of estrogen and modulating hormonal activity. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. The compound also influences signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a role in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    Daidzein: The precursor of dihydrodaidzein-d6, found in soybeans and other legumes.

    Genistein: Another isoflavone with similar biological activities.

    Equol: A metabolite of daidzein with higher estrogenic activity.

    Dihydrogenistein: A reduced form of genistein with similar properties.

Uniqueness

Dihydrodaidzein-d6 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a distinct advantage in analytical chemistry and pharmacokinetic research, enabling researchers to differentiate between endogenous and exogenous sources of the compound .

Properties

Molecular Formula

C15H12O4

Molecular Weight

262.29 g/mol

IUPAC Name

6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/i1D,2D,3D,4D,5D,7D

InChI Key

JHYXBPPMXZIHKG-UMCLXPAOSA-N

Isomeric SMILES

[2H]C1=CC2=C(C(=C1O)[2H])OCC(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H]

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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